molecular formula C9H8ClFN2O B8346197 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

Cat. No. B8346197
M. Wt: 214.62 g/mol
InChI Key: HEMUNSUHVLTCQC-UHFFFAOYSA-N
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Patent
US06573218B1

Procedure details

2-Amino-6-chloro-4-fluorophenol (3 g) was dissolved in m-xylene (150 ml) containing propionyl chloride (2.05 g), triethylamine (2.24 g) and pyridinium p-toluenesulfonate (2.8 g). The mixture was refluxed under N2 for 4 hours, then cooled to room temperature and passed through a silica gel column eluted with a mixture of hexane and ether (5:1) to yield the title compound as a pale-brown solid (2.85 g). 1H-NMR (CDCl3, 300 MHz): 1.45(3H, t, J=7.6 Hz), 2.98(2H, q, J=7.6 Hz), 7.07(1 H, dd, J=2.3 Hz, 9.2 Hz), 7.27(1 H, dd, J=2.4 Hz, 8.1 Hz) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].[C:11](Cl)(=O)[CH2:12][CH3:13].C([N:18](CC)CC)C.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C1(C)C=CC=C(C)C=1>[NH2:18][C:7]1[C:2]2[N:1]=[C:11]([CH2:12][CH3:13])[O:10][C:3]=2[C:4]([Cl:9])=[CH:5][C:6]=1[F:8] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1)F)Cl)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
2.05 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
2.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under N2 for 4 hours
Duration
4 h
WASH
Type
WASH
Details
eluted with a mixture of hexane and ether (5:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C2=C1N=C(O2)CC)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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